molecular formula C17H11NO B10802266 2-(1-Naphthyl)benzoxazole

2-(1-Naphthyl)benzoxazole

Cat. No.: B10802266
M. Wt: 245.27 g/mol
InChI Key: KAJMDIRNTNSOLE-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)benzoxazole is a heterocyclic aromatic compound that consists of a benzoxazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyl)benzoxazole typically involves the condensation of 2-aminophenol with 1-naphthaldehyde. This reaction is usually carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and under specific conditions, including the use of ethanol as a solvent and heating at 50°C . Another method involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst, which has been shown to improve the yield and efficiency of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyl)benzoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole or naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoxazole derivatives with varying functional groups.

Scientific Research Applications

2-(1-Naphthyl)benzoxazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog without the naphthalene moiety, known for its antimicrobial and antifungal properties.

    2-Phenylbenzoxazole: Similar in structure but with a phenyl group instead of a naphthyl group, used in optoelectronic applications.

    2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in various sensing applications.

Uniqueness

2-(1-Naphthyl)benzoxazole is unique due to the presence of the naphthalene moiety, which enhances its photophysical properties and broadens its range of applications compared to simpler benzoxazole derivatives. The naphthalene group contributes to the compound’s stability and ability to participate in π-π stacking interactions, making it particularly valuable in optoelectronic and medicinal applications .

Properties

IUPAC Name

2-naphthalen-1-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJMDIRNTNSOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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